2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate
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Overview
Description
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.64 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a chlorobenzenesulfonate moiety, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the trifluoroethyl group is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoroethyl group enhances the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles . This reactivity is crucial for its applications in organic synthesis and other chemical processes .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: Similar in structure but with a methyl group instead of a chlorine atom, affecting its reactivity and applications.
2,2,2-Trifluoroethyl benzenesulfonate: Lacks the chlorine atom, which can influence its chemical behavior and suitability for certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes .
Properties
Molecular Formula |
C8H6ClF3O3S |
---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H6ClF3O3S/c9-6-1-3-7(4-2-6)16(13,14)15-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
MHVDUCOUNUZZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC(F)(F)F)Cl |
Origin of Product |
United States |
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